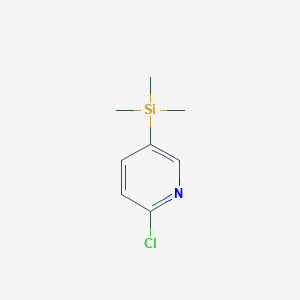
Pyridine, 2-chloro-5-(trimethylsilyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyridine, 2-chloro-5-(trimethylsilyl)- is an organosilicon compound that features a pyridine ring substituted with a chlorine atom at the 2-position and a trimethylsilyl group at the 5-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 2-chloro-5-(trimethylsilyl)- can be achieved through several methods. One common approach involves the reaction of 2-chloropyridine with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions, often at room temperature, and yields the desired product with good efficiency .
Industrial Production Methods
Industrial production of Pyridine, 2-chloro-5-(trimethylsilyl)- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of advanced purification techniques, such as distillation and crystallization, ensures the production of high-quality material suitable for various applications .
化学反应分析
Types of Reactions
Pyridine, 2-chloro-5-(trimethylsilyl)- undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: The trimethylsilyl group can be involved in coupling reactions, such as the formation of carbon-carbon bonds through palladium-catalyzed cross-coupling reactions.
Common Reagents and Conditions
Common reagents used in the reactions of Pyridine, 2-chloro-5-(trimethylsilyl)- include:
Bases: Triethylamine, sodium hydride
Nucleophiles: Amines, thiols, alkoxides
Catalysts: Palladium complexes for coupling reactions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyridine derivatives, while coupling reactions can produce biaryl compounds .
科学研究应用
Pyridine, 2-chloro-5-(trimethylsilyl)- has several scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Material Science: The compound is used in the preparation of functional materials, such as polymers and coatings, due to its unique chemical properties.
Biological Studies: Researchers use this compound to study the effects of organosilicon compounds on biological systems, including their potential as therapeutic agents.
作用机制
The mechanism of action of Pyridine, 2-chloro-5-(trimethylsilyl)- involves its interaction with various molecular targets. The trimethylsilyl group can act as a protecting group, temporarily masking reactive sites on the molecule during chemical reactions. Additionally, the chlorine atom can participate in nucleophilic substitution reactions, facilitating the formation of new chemical bonds .
相似化合物的比较
Similar Compounds
2-Chloro-5-methylpyridine: Similar structure but with a methyl group instead of a trimethylsilyl group.
2-Chloro-5-(trifluoromethyl)pyridine: Contains a trifluoromethyl group, which imparts different chemical properties compared to the trimethylsilyl group.
Uniqueness
Pyridine, 2-chloro-5-(trimethylsilyl)- is unique due to the presence of the trimethylsilyl group, which provides steric bulk and chemical stability. This makes it particularly useful in protecting group chemistry and in reactions where steric hindrance is advantageous .
属性
IUPAC Name |
(6-chloropyridin-3-yl)-trimethylsilane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClNSi/c1-11(2,3)7-4-5-8(9)10-6-7/h4-6H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBUKCUZRIDTARV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=CN=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10479925 |
Source


|
| Record name | Pyridine, 2-chloro-5-(trimethylsilyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10479925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
821773-96-0 |
Source


|
| Record name | Pyridine, 2-chloro-5-(trimethylsilyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10479925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
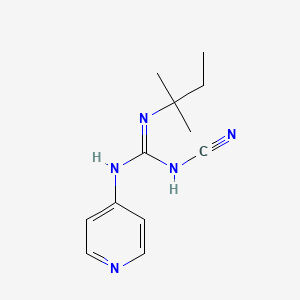
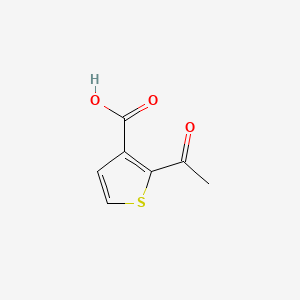
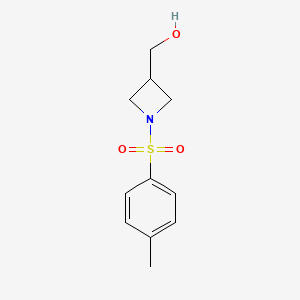
![N-(3-chlorophenyl)-2-[4-(2-methylpropyl)phenyl]propanamide](/img/structure/B13941664.png)
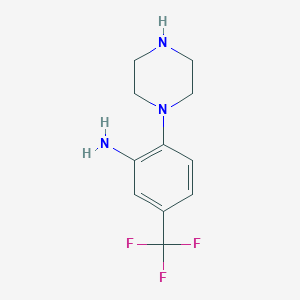
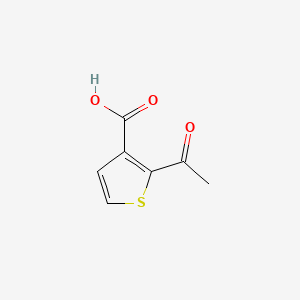
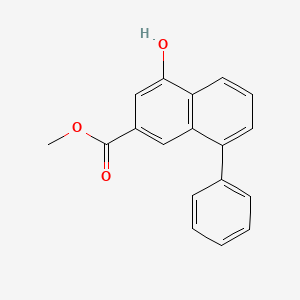
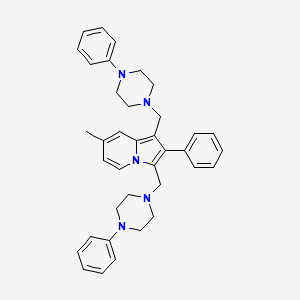
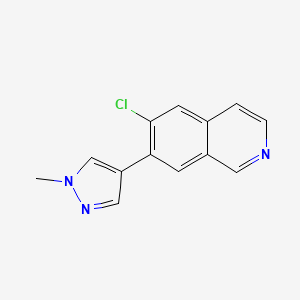
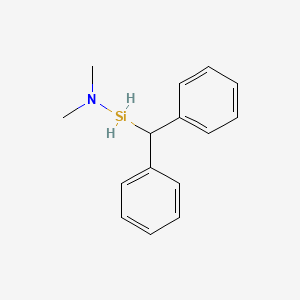
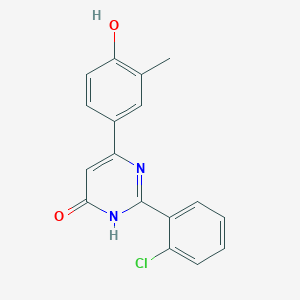
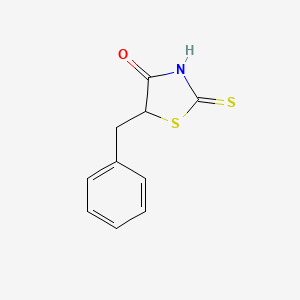
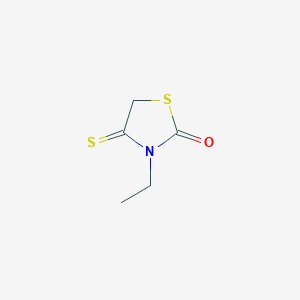
![2-(1H-Benzo[d]imidazol-2-yl)malononitrile](/img/structure/B13941758.png)
